molecular formula C5H12N2O B2445601 (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol CAS No. 2102911-16-8

(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol

Cat. No. B2445601
CAS RN: 2102911-16-8
M. Wt: 116.164
InChI Key: VPKJBJVGUAQJOS-WHFBIAKZSA-N
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Description

(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol, also known as SIB-1553A, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol is not fully understood. However, it has been found to act as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a wide range of physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR has been found to have neuroprotective effects and may be involved in the treatment of neurological disorders.
Biochemical and Physiological Effects
(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin. It has also been found to modulate the activity of several ion channels, including the NMDA receptor and the GABA receptor. These effects may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol is its high potency and selectivity for the α7 nAChR. This makes it a useful tool for studying the function of this receptor and its potential therapeutic applications. However, one of the limitations of (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use in the treatment of drug addiction, particularly nicotine addiction. Additionally, further research is needed to fully understand the mechanism of action of (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol and its potential therapeutic applications.

Synthesis Methods

The synthesis of (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol involves the reaction of (S)-proline with formaldehyde and ammonia. This reaction leads to the formation of a diastereomeric mixture of (3S,5S)- and (3R,5S)-5-(aminomethyl)pyrrolidin-3-ol. The diastereomeric mixture can be separated using chromatographic techniques, and the (3S,5S)-enantiomer can be isolated.

Scientific Research Applications

(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of drug addiction, anxiety, and depression.

properties

IUPAC Name

(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-2-4-1-5(8)3-7-4/h4-5,7-8H,1-3,6H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKJBJVGUAQJOS-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol

CAS RN

2102911-16-8
Record name rac-(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol
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